molecular formula C10H14ClNO B13063150 (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL

Cat. No.: B13063150
M. Wt: 199.68 g/mol
InChI Key: HTYWTKJWMQUHEI-SNVBAGLBSA-N
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Description

2-Chloro-4-methylphenyl vs. 4-Chlorophenyl Derivatives

The 2-chloro-4-methylphenyl group in the target compound induces greater steric hindrance compared to the 4-chlorophenyl analog (C₉H₁₂ClNO, PubChem CID 40425513) . This results in:

  • Higher lipophilicity (XLogP3 1.9 vs. 1.5)
  • Reduced aqueous solubility (predicted 2.1 mg/mL vs. 4.7 mg/mL)
  • Altered NMR chemical shifts (δ 7.2–7.4 ppm for aromatic protons vs. δ 7.3–7.6 ppm)

Stereoisomer Comparisons

The (3R)-enantiomer demonstrates 26% greater binding affinity to γ-aminobutyric acid (GABA) receptors compared to the (3S)-form in computational docking studies . This enantiomeric divergence arises from differential hydrogen-bonding geometries with receptor residues.

Compound XLogP3 Dipole Moment (D) Receptor Binding Energy (kcal/mol)
This compound 1.9 3.1 -8.2
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL 1.9 3.1 -6.5
(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol 1.5 2.8 -7.1

Data derived from .

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound remains unpublished, studies on analogous compounds provide insights:

Predicted Crystal Packing

Molecular dynamics simulations suggest a monoclinic crystal system (space group P2₁) with unit cell parameters:

  • a = 5.42 Å , b = 7.89 Å , c = 12.31 Å
  • β = 98.5° , Z = 2

The hydroxyl group forms intermolecular hydrogen bonds with amine groups of adjacent molecules (O···N distance: 2.85 Å), stabilizing the lattice .

Torsional Angle Analysis

Critical dihedral angles governing molecular shape:

  • C2-C3-N-C(aromatic) : -145.2° (major conformer)
  • C1-C2-C3-O : 62.7°

These angles create a twisted geometry that minimizes steric clash between the methyl group and chlorine substituent .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

HTYWTKJWMQUHEI-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CCO)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CCO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex molecules. Its amino alcohol structure allows for various functional group transformations, making it valuable in organic synthesis.

Chiral Catalysis
Due to its chiral nature, (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is utilized in asymmetric synthesis processes where enantiomerically pure compounds are desired. Its use as a chiral auxiliary can enhance reaction selectivity and yield.

Biological Applications

Enzyme Substrate Interactions
This compound is employed as a probe to study enzyme-substrate interactions. It can help elucidate the mechanisms by which enzymes recognize and process substrates, contributing to the understanding of biochemical pathways.

Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it could inhibit specific enzymes involved in inflammatory responses, highlighting its potential as a therapeutic agent.

Medical Applications

Pharmaceutical Development
The compound is being investigated for its role in developing new pharmaceuticals targeting neurological disorders and other conditions. Its structural features may influence its bioactivity and therapeutic efficacy.

Drug Formulation Studies
In drug formulation, this compound is explored for its solubility and stability profiles, which are critical for the development of effective drug delivery systems.

Industrial Applications

Material Science
The compound is used in the development of new materials, particularly those requiring specific mechanical or chemical properties. Its ability to undergo various chemical transformations makes it suitable for producing specialty chemicals.

Fine Chemicals Production
In industrial settings, this compound is utilized in the synthesis of fine chemicals used in cosmetics, agrochemicals, and other consumer products.

Antioxidant Activity

Research indicates that similar compounds exhibit significant antioxidant activity, potentially offering protective effects against oxidative stress.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit the activity of specific lipoxygenases involved in inflammatory responses.

Cytotoxicity Assays

Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxic effects against certain cancer cell lines, indicating its potential application in oncology.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Key structural analogues include:

(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL: The enantiomer, which may exhibit divergent biological activity due to stereospecific receptor interactions.

(3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Omits the 4-methyl group, decreasing steric hindrance and modifying metabolic pathways.

Physicochemical Property Analysis

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/mL) Melting Point (°C)
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL 215.68 1.92 ~15.3 148–152
(3S)-Enantiomer 215.68 1.92 ~15.3 148–152
(3R)-3-Amino-3-(4-methylphenyl)propan-1-OL 179.24 1.34 ~22.1 130–134
(3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL 201.66 1.78 ~17.8 140–144

*logP values calculated using fragment-based methods. The chlorine atom in the target compound increases lipophilicity by ~0.58 units compared to the non-chlorinated analogue.

Biological Activity

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is a chiral compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Molecular Structure and Formula

  • IUPAC Name: this compound
  • Molecular Formula: C10H14ClN
  • Molecular Weight: 185.68 g/mol

The compound features a propanol backbone with an amino group and a chlorinated aromatic ring, which influences its reactivity and interaction with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The presence of the amino group allows for hydrogen bonding, which is crucial for receptor-ligand interactions. The chlorine atom on the aromatic ring may also play a significant role in the compound's binding affinity and selectivity towards biological targets.

Pharmacological Potential

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
  • Receptor Modulation : The compound may act as a positive allosteric modulator for specific receptors, enhancing their activity without directly activating them. This property is particularly valuable in drug development, as it can lead to fewer side effects compared to direct agonists .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OLContains a bromine atomPotentially different reactivity due to bromine's properties
(3R)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OLContains fluorine instead of methylVariations in biological activity due to electronegativity differences
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OLFluorine positioned differentlyChanges in binding affinity due to fluorine's position

Study on Enzyme Interaction

A study published in ACS Publications highlighted the interaction of similar compounds with DHFR, demonstrating significant inhibition at low concentrations. This suggests that this compound could exhibit similar inhibitory effects, warranting further investigation into its pharmacological applications .

Pharmacokinetic Profiles

Research focusing on the pharmacokinetics of related compounds indicates that structural modifications can significantly impact bioavailability and distribution within biological systems. For instance, modifications to the aromatic ring can enhance permeability across cellular membranes, which is crucial for effective drug delivery .

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